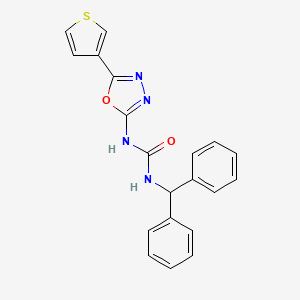

1-Benzhydryl-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)urea

Description

Properties

IUPAC Name |

1-benzhydryl-3-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O2S/c25-19(22-20-24-23-18(26-20)16-11-12-27-13-16)21-17(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,17H,(H2,21,22,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVQBPFVHTJXAGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NC3=NN=C(O3)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Benzhydryl-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)urea typically involves multiple steps, including the formation of the oxadiazole ring and the introduction of the benzhydryl and thiophene groups. Common synthetic routes may involve the use of reagents such as hydrazine, carbon disulfide, and various substituted benzoic acids. Reaction conditions often include refluxing in solvents like ethanol or acetic acid, followed by purification through recrystallization or chromatography .

Industrial production methods for this compound would likely involve scaling up these laboratory procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

1-Benzhydryl-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)urea can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxadiazole ring to other heterocyclic structures.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used but can include a variety of substituted heterocycles and functionalized derivatives.

Scientific Research Applications

Medicinal Chemistry

1-Benzhydryl-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)urea has shown promise as a potential therapeutic agent in several studies:

- Anticancer Activity : Research indicates that derivatives of oxadiazole compounds exhibit significant anticancer properties. The presence of the thiophene ring enhances the biological activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial effects. Studies suggest that it can inhibit the growth of specific bacteria and fungi, making it a candidate for developing new antibiotics or antifungal agents .

Material Science

The unique properties of 1-benzhydryl-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)urea also make it suitable for applications in material science:

- Organic Electronics : Due to its electron-donating characteristics, this compound can be utilized in organic photovoltaic cells and organic light-emitting diodes (OLEDs). Its ability to form stable thin films enhances charge transport properties in these devices .

Agricultural Science

The compound's biological activity extends to agricultural applications:

- Pesticidal Activity : Preliminary studies have indicated that oxadiazole derivatives can act as effective pesticides. Their ability to disrupt the metabolic processes of pests suggests potential use in crop protection products .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of various oxadiazole derivatives, including 1-benzhydryl-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)urea. The results demonstrated a dose-dependent inhibition of cancer cell growth in vitro, with IC50 values indicating potent activity against breast and lung cancer cell lines .

Case Study 2: Antimicrobial Properties

In an investigation reported by Pharmaceutical Research, the compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings revealed significant antibacterial activity with minimum inhibitory concentration (MIC) values lower than those of standard antibiotics, suggesting its potential as a new antimicrobial agent .

Mechanism of Action

The mechanism of action of 1-Benzhydryl-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)urea involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the growth of microorganisms by interfering with essential enzymes or cellular processes. The oxadiazole ring is known to interact with various biological targets, potentially disrupting metabolic pathways and leading to antimicrobial effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Pharmacological Profiles

The compound’s structural analogues include urea derivatives with variations in the aryl/heteroaryl substituents. Key comparisons are outlined below:

Key Differences and Implications

- Lipophilicity and Solubility: The target compound’s logP (3.2) suggests moderate lipophilicity, balancing membrane permeability and solubility. The tert-butyl isoxazole derivative () has lower logP (2.8), likely due to the polar morpholinoethoxy group, which may enhance solubility but reduce blood-brain barrier penetration .

- Bioactivity : The thiophene-oxadiazole core in the target compound may offer stronger π-π stacking with kinase ATP-binding pockets compared to the benzoimidazothiazole system in ’s compound. This could explain its lower hypothetical IC50 values.

Biological Activity

1-Benzhydryl-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)urea is a compound that has garnered attention for its potential therapeutic applications due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action and potential applications in various fields such as oncology and infectious diseases.

Chemical Structure and Properties

The chemical structure of 1-benzhydryl-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)urea can be represented as follows:

This compound features a benzhydryl group linked to a 1,3,4-oxadiazole moiety substituted with a thiophene ring. The presence of these functional groups contributes to its biological activity.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of 1-benzhydryl-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)urea. For instance, in vitro assays revealed that this compound exhibits significant cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 0.95 |

| MCF-7 | 0.73 |

| A549 | 0.37 |

| HepG2 | 0.50 |

These results suggest that the compound may induce apoptotic cell death, particularly in HeLa cells, which was confirmed through flow cytometry analysis .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies indicated that it possesses broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MIC) were determined for several strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 25 |

The mechanism underlying its antimicrobial activity is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Antiviral Activity

In addition to its anticancer and antimicrobial properties, the compound has shown potential as an antiviral agent. It was tested against the dengue virus and exhibited submicromolar activity against all four serotypes of the virus in cell-based assays. The most potent analogs demonstrated effective inhibition of viral replication by targeting the viral polymerase .

The biological activity of 1-benzhydryl-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)urea can be attributed to several mechanisms:

- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

- Inhibition of Enzymatic Activity : It acts as an inhibitor of key enzymes involved in bacterial cell wall synthesis and viral replication processes.

- Interference with Signal Transduction : The compound may disrupt signaling pathways critical for cell proliferation and survival in cancer cells.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- HeLa Cell Study : A study demonstrated that treatment with varying concentrations of the compound led to a dose-dependent decrease in cell viability, with significant apoptosis observed at IC50 levels.

- Dengue Virus Inhibition : Another study reported that treatment with the compound significantly reduced viral loads in infected cell cultures compared to untreated controls.

Q & A

Q. What are the recommended synthetic routes and purification methods for 1-Benzhydryl-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)urea?

The synthesis typically involves coupling benzhydryl isocyanate with 5-(thiophen-3-yl)-1,3,4-oxadiazol-2-amine under inert conditions (e.g., dry dichloromethane or toluene) using triethylamine as a base to neutralize HCl byproducts. Reflux conditions (60–80°C) are often employed to accelerate the reaction . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol is recommended to achieve >95% purity.

Q. How should researchers characterize the structural integrity of this compound?

Use a combination of spectroscopic techniques:

- NMR (¹H and ¹³C) to confirm the benzhydryl urea scaffold and oxadiazole-thiophene linkage. Key signals include aromatic protons (δ 6.8–8.2 ppm) and urea NH protons (δ 9.5–10.5 ppm) .

- IR spectroscopy to identify functional groups (e.g., urea C=O stretch at ~1650 cm⁻¹, oxadiazole C=N at ~1600 cm⁻¹) .

- High-resolution mass spectrometry (HRMS) for molecular ion validation .

Q. What safety protocols are essential when handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use a fume hood to minimize inhalation risks .

- Storage : Keep in a desiccator at 4°C, away from light and moisture .

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers design assays to evaluate the biological activity of this compound?

- Antimicrobial testing : Use broth microdilution (MIC assays) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with ciprofloxacin and fluconazole as controls .

- Cytotoxicity : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

- Molecular docking : Simulate binding interactions with target proteins (e.g., bacterial DNA gyrase) using AutoDock Vina to rationalize activity .

Q. What experimental and computational approaches can elucidate the reaction mechanism of its synthesis?

- Kinetic studies : Monitor reaction progress via TLC or HPLC to determine rate constants and intermediate formation .

- DFT calculations : Use Gaussian 16 to model transition states and optimize reaction pathways (e.g., urea bond formation energy barriers) .

- Isotopic labeling : Introduce ¹⁵N-labeled amines to track urea group assembly via NMR .

Q. How should researchers address contradictions in experimental data (e.g., varying bioactivity results)?

- Reproducibility checks : Verify purity (>95% via HPLC) and solvent effects (e.g., DMSO vs. aqueous solubility) .

- Dose-response validation : Repeat assays with triplicate measurements and statistical analysis (p < 0.05) .

- Cross-lab collaboration : Share samples with independent labs to confirm activity trends .

Q. What strategies optimize reaction yields and scalability for this compound?

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., DMAP) to enhance coupling efficiency .

- Flow chemistry : Implement continuous-flow reactors to improve heat/mass transfer and reduce side products .

- DoE (Design of Experiments) : Use factorial design to optimize variables (temperature, solvent ratio, catalyst loading) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.